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molecular formula C12H10FNO B8517102 3-(4-Fluoro-3-methoxyphenyl)pyridine

3-(4-Fluoro-3-methoxyphenyl)pyridine

Cat. No. B8517102
M. Wt: 203.21 g/mol
InChI Key: PTRNBBZVAODLDB-UHFFFAOYSA-N
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Patent
US04623728

Procedure details

To a solution of 12.3 g (60.5 mmole) of 3-(4-fluoro-3-methoxyphenyl)pyridine in a mixture of 160 ml of methanol and 20.2 ml of concentrated hydrochloric acid was added 1.6 g of platinum oxide. The resulting mixture was shaken under an atmosphere of hydrogen at an initial pressure of 50 psig for 7 hours. The reaction mixture was filtered, an additional 1 g of platinum oxide was added, and the mixture was shaken under hydrogen at a pressure of 50 psig for 2 hours. The reaction mixture was then filtered, and the bulk of the methanol was removed by evaporation in vacuo. The residual aqueous system was diluted with water, and the resulting aqueous solution was washed with ether and then basified with 100 ml of 10% sodium hydroxide. The basified mixture was extracted with diethyl ether, and the combined extracts were washed with saturated sodium chloride solution, dried (K2CO3) and evaporated in vacuo. This afforded 9 g (71% yield) of the title compound.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20.2 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:4][C:3]=1[O:14][CH3:15]>CO.Cl.[Pt]=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][CH2:12][CH2:11][NH:10][CH2:9]2)=[CH:4][C:3]=1[O:14][CH3:15]

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C=1C=NC=CC1)OC
Name
Quantity
160 mL
Type
solvent
Smiles
CO
Name
Quantity
20.2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was shaken under an atmosphere of hydrogen at an initial pressure of 50 psig for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
an additional 1 g of platinum oxide was added
STIRRING
Type
STIRRING
Details
the mixture was shaken under hydrogen at a pressure of 50 psig for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the bulk of the methanol was removed by evaporation in vacuo
ADDITION
Type
ADDITION
Details
The residual aqueous system was diluted with water
WASH
Type
WASH
Details
the resulting aqueous solution was washed with ether
EXTRACTION
Type
EXTRACTION
Details
The basified mixture was extracted with diethyl ether
WASH
Type
WASH
Details
the combined extracts were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C1CNCCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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